(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate

S1P2 receptor pharmacology Edg-5 signaling sphingolipid receptor selectivity

The compound (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate (CAS 26993-30-6), designated D-erythro-sphingosine-1-phosphate (S1P d18:1), is the endogenous bioactive sphingolipid mediator that activates all five G-protein-coupled S1P receptor subtypes (S1P1–5) with full agonist efficacy. With molecular formula C₁₈H₃₈NO₅P and molecular weight 379.47 g/mol, this single defined stereoisomer (2S,3R,4E) represents the natural ligand produced by sphingosine kinase-catalyzed phosphorylation of sphingosine.

Molecular Formula C18H38NO5P
Molecular Weight 379.5 g/mol
Cat. No. B15340845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate
Molecular FormulaC18H38NO5P
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
InChIInChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+
InChIKeyDUYSYHSSBDVJSM-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate (Sphingosine-1-Phosphate, d18:1 S1P): Endogenous S1P1–5 Receptor Agonist Research Standard


The compound (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate (CAS 26993-30-6), designated D-erythro-sphingosine-1-phosphate (S1P d18:1), is the endogenous bioactive sphingolipid mediator that activates all five G-protein-coupled S1P receptor subtypes (S1P1–5) with full agonist efficacy . With molecular formula C₁₈H₃₈NO₅P and molecular weight 379.47 g/mol, this single defined stereoisomer (2S,3R,4E) represents the natural ligand produced by sphingosine kinase-catalyzed phosphorylation of sphingosine [1]. It functions as both an intracellular second messenger mobilizing Ca²⁺ and an extracellular ligand for S1P receptors, regulating cell proliferation, migration, angiogenesis, immune cell trafficking, and cardiovascular homeostasis [1].

Why Sphingosine-1-Phosphate (d18:1) Cannot Be Replaced by Closely Related Sphingolipid Analogs in Quantitative Pharmacological Studies


Sphingosine-1-phosphate (d18:1) exhibits a combination of alkyl chain length (C18), Δ4-trans unsaturation, and D-erythro stereochemistry that collectively defines its unique pharmacological fingerprint across the five S1P receptor subtypes. Even structurally close analogs diverge sharply in receptor activation efficacy: the saturated analog dihydrosphingosine-1-phosphate (DHS1P, d18:0) displays 20- to 50-fold lower potency at the S1P2/Edg-5 receptor [1]; the synthetic immunomodulator FTY720-phosphate acts as only a partial agonist at S1P3 with restricted G-protein coupling [2]; and the shorter-chain C16 S1P achieves only 78% of the maximal S1P1 receptor activation produced by the native C18 ligand [3]. Furthermore, the L-threo stereoisomer is not recognized as a substrate by sphingosine kinase and instead acts as a competitive inhibitor of S1P biosynthesis [4]. These quantitative discrepancies mean that substituting any analog for authentic S1P (d18:1) introduces uncontrolled variables in receptor pharmacology, cell-based signaling assays, and analytical quantification workflows.

(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate: Comparator-Anchored Quantitative Differentiation Evidence


S1P (d18:1) vs. Dihydrosphingosine-1-Phosphate (DHS1P): 20- to 30-Fold Potency Differential at the S1P2/Edg-5 Receptor

Dihydrosphingosine-1-phosphate (DHS1P), the saturated C18 analog lacking the Δ4 double bond, is frequently considered as a potential S1P substitute. However, direct head-to-head comparison in CHO cells overexpressing individual S1P receptor subtypes reveals a marked receptor-dependent potency gap. At the S1P2/Edg-5 receptor, DHS1P was 20- to 30-fold less potent than S1P for displacement of [³H]S1P binding and inositol phosphate response [1]. In contrast, at S1P1/Edg-1, S1P3/Edg-3, and S1P4/Edg-6, DHS1P was only ≤3-fold less potent than S1P [1]. In native rat aortic smooth muscle cells (AoSMCs) where Edg-5 is the predominantly expressed subtype, DHS1P was 20- to 50-fold less potent than S1P in functional assays (Ca²⁺ mobilization, DNA synthesis, cell migration inhibition) [1].

S1P2 receptor pharmacology Edg-5 signaling sphingolipid receptor selectivity GPCR ligand potency

S1P vs. FTY720-Phosphate: Full Agonist vs. Partial Agonist Efficacy and Divergent G-Protein Coupling at S1P3

FTY720-phosphate (FTY720-P), the active metabolite of fingolimod, is the most clinically prominent synthetic S1P receptor modulator. A head-to-head comparison across three functional S1P3 assays in CHO-FlpIn cells demonstrates that while S1P behaves as a full agonist with pEC₅₀ of 10.0 ± 0.2 (cAMP inhibition, 100% Emax) and 8.4 ± 0.1 (Ca²⁺ elevation, 100% Emax), FTY720-P shows reduced potency and partial efficacy: pEC₅₀ of 8.8 ± 0.1 for cAMP (101% Emax) but only 6.8 ± 0.1 for Ca²⁺ with only 51% ± 4% of S1P's maximal response [1]. Mechanistically, S1P activates both Gᵢ and Gq pathways at S1P3, while FTY720-P signals predominantly through Gᵢ, as demonstrated by pertussis toxin sensitivity [1]. In the PathHunter™ β-arrestin recruitment assay, S1P is a full agonist whereas FTY720-P acts as a partial agonist with approximately 42-54% efficacy relative to S1P [2].

S1P3 receptor signaling bias GPCR functional selectivity FTY720-P pharmacology cAMP and calcium assays

C18 S1P vs. C16 S1P: Alkyl Chain Length Determines S1P1 Receptor Activation Efficacy

Altering the sphingoid base chain length from the native C18 produces quantifiable efficacy deficits at specific S1P receptor subtypes. In aequorin-based functional assays in CHO cells, C16 S1P (d16:1) achieved only 78% ± 6% of the maximal S1P1 receptor activation (Emax) of C18 S1P (d18:1), with a reduced potency of pEC₅₀ 6.5 ± 0.3 versus 7.1 ± 0.3 for C18 S1P (corresponding to ~4-fold lower potency) [1] [2]. At S1P2, C16 S1P Emax was 70% ± 6% (pEC₅₀ 6.9 vs. 7.5 for C18). At S1P4, C16 displayed 206% Emax versus C18 (supra-maximal activation), and at S1P5, C16 S1P reached only 32% ± 5% of C18 Emax [1]. This receptor-subtype-dependent efficacy gradient is attributed to differential engagement of hydrophobic binding pockets by the alkyl tail [2].

S1P receptor structure-activity lipid GPCR activation mechanism alkyl chain length SAR aequorin-based functional assay

D-erythro vs. L-threo Stereochemistry: Exclusive Substrate Recognition by Sphingosine Kinase Defines the Biologically Competent Isomer

The (2S,3R,4E) configuration of D-erythro-S1P is an absolute requirement for recognition by sphingosine kinase (SK), the enzyme responsible for S1P biosynthesis. In vitro kinase assays using partially purified rat brain SK demonstrated that the enzyme exclusively phosphorylates the D-erythro enantiomers of both sphingosine and dihydrosphingosine [1]. Neither L-threo-sphingosine nor L-threo-dihydrosphingosine served as substrates at any tested concentration. Instead, both L-threo enantiomers acted as potent competitive inhibitors of sphingosine kinase activity (Kᵢ not explicitly reported, but dose-dependent inhibition was demonstrated in human platelets) [1]. This stereochemical discrimination is absolute: D-erythro = substrate; L-threo = competitive inhibitor. The identical stereospecificity was confirmed in human platelet SK, validating translational relevance [1].

sphingosine kinase substrate specificity sphingolipid stereochemistry enantiomer discrimination S1P biosynthesis

Endogenous d18:1 S1P as the Definitive Reference Standard for Quantitative Sphingolipid LC-MS/MS Analysis

In quantitative sphingolipidomics, S1P (d18:1) serves as the primary analytical reference analyte against which all deuterated and chain-length variant internal standards are calibrated. Commercially available deuterated internal standards (S1P-d7, d18:1) are explicitly designed and certified for the quantification of endogenous d18:1 S1P in plasma and tissue samples by GC- or LC-MS [1]. The S1P (d17:1) analog, a synthetic C17 sphingolipid, is specifically marketed as an internal standard for S1P (d18:1) quantification, not as a functional substitute [2]. Standard vendor specifications for research-grade S1P (d18:1) include purity ≥98% by HPLC (Cayman Chemical Cat. 62570; Selleckchem batch analysis reporting 99.08-99.57% purity by HPLC) [1] . In contrast, C16 S1P and C20 S1P are not certified for use as quantification reference standards for d18:1 S1P [2].

sphingolipid quantification LC-MS/MS internal standard lipidomics reference plasma S1P measurement

Differential Formulation Stability: Powder vs. Ready-Made Solution and Solubility Profile for Reproducible Experimental Workflows

S1P (d18:1) presents well-characterized solubility limitations that directly impact experimental reproducibility. The compound is insoluble in water, DMSO, and ethanol at standard working concentrations (<1 mg/mL), and sparingly soluble in methanol (~0.5 mg/mL) . The established delivery method for cell-based assays involves dissolution in methanol (0.5 mg/mL) followed by complexation with 4 mg/mL fatty acid-free BSA to produce a 125 µM stock, a protocol validated across numerous publications and specified by major vendors . S1P powder stored desiccated at −20°C is stable for up to 3 years, while solutions in solvent are stable for only 1 month at −20°C or 6 months at −80°C . A ready-made aqueous 10 mM solution (≥95% TLC) is available for direct dilution to 1 µM working concentration, bypassing the solubility challenges of the powder form . In contrast, DHS1P demonstrates superior solubility in methanol/THF/water (60/30/10, 0.5 mg/mL), which may confound direct comparability in co-treatment experiments .

S1P formulation stability sphingolipid solubility BSA carrier preparation reproducible pharmacology

(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate: Evidence-Backed Application Scenarios for Scientific Procurement


S1P3 Receptor Pharmacological Profiling Requiring Full, Unbiased Agonism Across Gᵢ and Gq Pathways

For researchers characterizing S1P3-mediated signaling bias or screening allosteric modulators, S1P (d18:1) is the only ligand that provides full agonism across both Gᵢ-mediated cAMP inhibition and Gq-mediated Ca²⁺ mobilization at this receptor. FTY720-P and other synthetic modulators exhibit partial agonism at S1P3 (51% of S1P Ca²⁺ Emax for FTY720-P) and restricted G-protein coupling, making them unsuitable as reference agonists for S1P3 functional profiling [1]. Use S1P (d18:1) as the full-agonist reference standard at concentrations of 1-200 nM in S1P3-overexpressing CHO or HEK293 cells.

Sphingosine Kinase Activity Assays Requiring the Authentic D-erythro Stereoisomer Product Standard

Sphingosine kinase (SK1/SK2) assays that measure enzymatic conversion of sphingosine to S1P require authentic D-erythro-S1P (d18:1) as the product identification and quantification standard. The L-threo stereoisomer is not produced by SK and instead acts as a competitive inhibitor [2]. Using non-erythro S1P as a calibration standard would introduce systematic quantification errors. Procure S1P (d18:1) with verified (2S,3R,4E) stereochemistry at ≥98% purity for use as the SK product reference in LC-MS or radiometric assays.

Quantitative Lipidomics Requiring the Endogenous d18:1 S1P as the Primary Calibration Analyte

Validated LC-MS/MS methods for plasma and tissue S1P quantification depend on d18:1 S1P as the authentic calibration standard, paired with deuterated d7-S1P (d18:1) as the internal standard [3]. Chain-length variants (d16:1, d17:1, d20:1) are useful as internal standards but cannot replace d18:1 S1P as the primary reference analyte without complete method re-validation [3]. For clinical or preclinical lipidomics studies, procurement of high-purity d18:1 S1P (≥98% HPLC) is a prerequisite for generating regulatory-compliant quantitative data.

Endothelial Cell Migration and Angiogenesis Studies Requiring Native S1P Receptor Activation Profile

S1P (d18:1) stimulates endothelial cell migration and induces angiogenesis through coordinated activation of S1P1 and S1P3 receptors [4]. DHS1P, while capable of duplicating some S1P actions, is 20- to 50-fold less potent in cells where S1P2/Edg-5 is the dominant receptor subtype [4]. For angiogenesis assays (e.g., HUVEC migration, tube formation, Matrigel plug), use S1P (d18:1) delivered via BSA complexation at 100-500 nM to ensure physiologically relevant, full-spectrum receptor activation that cannot be replicated by saturated-chain analogs.

Quote Request

Request a Quote for (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.